4-oxo-4H-benzo[h]chromene-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxobenzo[h]chromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(14)13(10)16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDVGHLENACNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363203 | |
| Record name | 4-oxo-4H-benzo[h]chromene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23469-48-9 | |
| Record name | 4-oxo-4H-benzo[h]chromene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Strategies
Historical and Current Synthetic Routes to 4-Oxo-4H-benzo[h]chromene-3-carbaldehyde and Related Scaffolds
The construction of the this compound framework and its analogues has been approached through several established and emerging synthetic strategies. These methods provide access to the core chromone (B188151) structure, which can then be further functionalized.
Vilsmeier-Haack Formylation Approaches for Chromone-3-Carbaldehydes
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgchemistrysteps.comorganic-chemistry.org This reaction has proven to be particularly effective for the synthesis of chromone-3-carbaldehydes from the corresponding 2-hydroxyacetophenones. semanticscholar.orgsciforum.net The process involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent. chemistrysteps.comijpcbs.com
The general mechanism involves the reaction of the 2-hydroxyacetophenone (B1195853) with the Vilsmeier reagent, leading to the formation of a chloromethyliminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde functionality at the 3-position of the newly formed chromone ring. chemistrysteps.com This method is valued for its efficiency and the good yields it typically affords. sciforum.netresearchgate.net For instance, 4-oxo-4H-chromene-3-carbaldehyde can be readily prepared from 2-hydroxyacetophenone under Vilsmeier-Haack conditions. distantreader.org The reaction is not limited to simple chromones and has been successfully applied to synthesize more complex derivatives, including those with fused pyran rings. sciforum.netmdpi.com
Table 1: Examples of Vilsmeier-Haack Formylation for Chromone-3-Carbaldehyde Synthesis
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Hydroxyacetophenone | DMF, POCl₃ | 4-Oxo-4H-chromene-3-carbaldehyde | 75 | distantreader.org |
| Substituted 2-hydroxyacetophenones | DMF, POCl₃ | Substituted 4-oxo-4H-chromene-3-carbaldehydes | 46-94 | semanticscholar.org |
| 2-Hydroxyacetophenone derivatives with condensed 2-oxopyrane | DMF, POCl₃ | 3-Formylchromones with condensed 2-oxopyrane | 80-90 | sciforum.netresearchgate.net |
Multi-component Reaction Strategies for Chromene Ring Formation
Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.net Several MCR strategies have been developed for the synthesis of chromene derivatives, including the benzo[h]chromene scaffold.
A common MCR approach for the synthesis of 2-amino-4H-benzo[h]chromenes involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a naphthol derivative. researchgate.netijcce.ac.ir These reactions can be promoted by various catalysts, including magnetic nanoparticles, to facilitate environmentally friendly and efficient synthesis. mdpi.com For example, the reaction of aldehydes, malononitrile, and α-naphthol or β-naphthol can yield 2-amino-4H-benzo[h]chromene derivatives. researchgate.net While these methods typically yield 4H-chromene derivatives, they are significant for the formation of the core chromene ring system present in this compound.
Table 2: Multi-component Synthesis of Benzo[h]chromene Derivatives
| Aldehyde | Active Methylene Compound | Naphthol Derivative | Catalyst | Product | Reference |
| Arylglyoxals | Malononitrile | 1-Naphthol | Mg-Al hydrotalcite | 2-Amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles | researchgate.netijcce.ac.ir |
| Aromatic aldehydes | Malononitrile | 1-Naphthol | Piperidine | 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles | nih.gov |
Metal-Catalyzed Synthetic Pathways (e.g., Palladium, Iron)
Metal-catalyzed reactions have become indispensable in modern organic synthesis, offering high efficiency and selectivity. Both palladium and iron catalysts have been utilized in the synthesis of chromene and related heterocyclic structures.
Palladium-catalyzed reactions, such as intramolecular C-H/C-H coupling, have been developed for the synthesis of 6H-benzo[c]chromenes. acs.org This approach allows for the construction of the chromene ring system through the formation of a key aryl-aryl bond. acs.org Palladium catalysts have also been employed in tandem reactions involving carbene migratory insertion and intramolecular cyclization to afford chromeno[4,3-b]chromene scaffolds. acs.org Furthermore, palladium-catalyzed cascade double annulation strategies provide access to dihydrocyclopenta[b]chromenes. nih.gov
Iron-catalyzed synthesis offers a more environmentally friendly and cost-effective alternative to palladium. An iron-catalyzed intramolecular alkyne-aldehyde metathesis has been developed for the synthesis of functionalized 2H-chromenes from alkynyl ethers of salicylaldehyde (B1680747) derivatives. nih.gov This method is compatible with a wide range of functional groups. nih.gov Iron(III) chloride has also been used as a catalyst for the cyclization of 2-propargylphenol and naphthol derivatives to produce the corresponding chromenes. msu.edu
Synthesis of Substituted this compound Derivatives
The aldehyde group at the 3-position of the this compound scaffold serves as a versatile handle for the synthesis of a wide array of derivatives. This allows for the introduction of various functional groups and heterocyclic moieties, leading to a diverse library of compounds.
Introduction of Heterocyclic Moieties via Condensation Reactions
The carbonyl group of 4-oxo-4H-chromene-3-carbaldehyde is highly reactive towards nucleophiles, making it an excellent starting point for the synthesis of fused heterocyclic systems. eurjchem.com Condensation reactions with bifunctional nucleophiles are a common strategy to introduce new heterocyclic rings.
For example, the reaction of 4-oxo-4H-chromene-3-carbaldehyde with 1,2-diaminobenzene initially forms a Schiff base, which can then undergo cyclization to yield a benzo[b]chromeno[2,3-e] nih.govnih.govdiazepine (B8756704) derivative. distantreader.org This demonstrates a straightforward method for annulating a diazepine ring onto the chromene core. Similarly, reactions with other nitrogen-containing nucleophiles can lead to the formation of various other fused heterocyclic structures. eurjchem.com The reactivity of the C-2 position of the chromone ring can also be exploited in these cyclization reactions. eurjchem.com
Table 3: Synthesis of Fused Heterocycles from 4-Oxo-4H-chromene-3-carbaldehyde
| Reagent | Reaction Conditions | Product | Reference |
| 1,2-Diaminobenzene | Reflux in ethanol (B145695), then glacial acetic acid | Benzo[b]chromeno[2,3-e] nih.govnih.govdiazepin-13(6H)-one | distantreader.org |
| Thiazolidine-2,4-dione | - | 5-((4-oxo-4H-chromen-3-yl)methylene)thiazolidine-2,4-dione | univen.ac.za |
| Thiosemicarbazide | - | Thiosemicarbazide induced hydrazone of 4-oxo-4H-chromene-3-carbaldehyde | aip.org |
Functional Group Interconversions on the Chromene Skeleton
Beyond the introduction of new rings, the aldehyde functionality of 4-oxo-4H-chromene-3-carbaldehyde can undergo various functional group interconversions to generate a range of derivatives.
A straightforward transformation is the oxidation of the aldehyde to a carboxylic acid. This can be achieved using reagents such as sodium chlorite (B76162) and sulfamic acid (Pinnick oxidation), providing the corresponding 4-oxo-4H-chromene-3-carboxylic acid in good yields. semanticscholar.org This carboxylic acid can then be further derivatized, for example, by conversion to an acid chloride followed by reaction with amines to form a series of novel chromone-3-carboxamides. semanticscholar.orgresearchgate.net These transformations highlight the utility of the aldehyde group as a precursor to other important functional groups on the chromene skeleton.
Green Chemistry and Sustainable Synthesis Innovations for the Chemical Compound
Modern synthetic strategies are increasingly focused on minimizing environmental impact by adhering to the principles of green chemistry. For the synthesis of benzo[h]chromene skeletons and related chromene derivatives, several innovative and sustainable methodologies have been developed. These approaches prioritize the use of recyclable catalysts, alternative energy sources, and solvent-free conditions to enhance efficiency and reduce waste.
One-pot, multi-component reactions (MCRs) represent a significant advancement in the green synthesis of complex molecules. These reactions allow for the construction of the chromene framework from simple precursors in a single step, which improves atom economy and reduces the need for intermediate purification steps. For instance, the synthesis of various 2-amino-4H-chromene derivatives has been achieved through MCRs utilizing aldehydes, malononitrile, and an active methylene compound. sharif.edu
Key innovations in the sustainable synthesis of these compounds include:
Heterogeneous Catalysis: The use of solid-supported and recyclable catalysts is a cornerstone of green synthesis. For example, nano-kaoline/BF3/Fe3O4, a superparamagnetic nanocatalyst, has been successfully employed for the one-pot, three-component synthesis of 4H-chromenes under solvent-free conditions. sharif.edu This catalyst can be easily separated from the reaction mixture using an external magnet and reused, minimizing catalyst waste. sharif.edu Similarly, biogenic tin oxide (SnO2) nanoparticles have been used to catalyze the synthesis of novel 4H-chromene derivatives. biointerfaceresearch.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitrile derivatives has been accomplished via a three-component reaction under solvent-free microwave conditions, highlighting a significant green innovation for this class of compounds. biointerfaceresearch.com
Aqueous Media: Replacing volatile organic solvents with water is a primary goal of green chemistry. An efficient protocol for synthesizing 2-amino-4H-chromene derivatives uses pyridine-2-carboxylic acid as a catalyst in a water-ethanol mixture, demonstrating a greener alternative to traditional solvent systems. researchgate.netresearchgate.net
The following table summarizes various green catalytic systems used for the synthesis of chromene and benzo[h]chromene derivatives.
| Catalyst System | Reaction Type | Conditions | Advantages |
| Nano-kaoline/BF3/Fe3O4 | Three-component | Solvent-free, 70°C | Recyclable magnetic catalyst, high yields, short reaction times. sharif.edu |
| Mg-Al hydrotalcite | Three-component | Solvent-free, Microwave | Heterogeneous catalyst, high yields. |
| Pyridine-2-carboxylic acid (P2CA) | Multi-component | Water-EtOH, Reflux | Recyclable, high atom economy, low E-factor, scalable. researchgate.netresearchgate.net |
| Tin Oxide (SnO2) Nanoparticles | Multi-component | Microwave (200W) | Biogenic catalyst, improved yields under microwave irradiation. biointerfaceresearch.com |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | One-pot, three-component | Methanol, Room Temp. | Short reaction time, simple operation, high yields. rsc.org |
Mechanistic Investigations of this compound Formation Pathways
Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and its derivatives. The formation of this specific aldehyde is typically achieved through the Vilsmeier-Haack reaction, while related derivatives are often synthesized via multi-component reactions involving a domino sequence of events.
Vilsmeier-Haack Reaction Pathway
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. The synthesis of this compound proceeds via this pathway, starting from 1-hydroxy-2-acetylnaphthalene. The mechanism involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution and cyclization.
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl3). This interaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.org
Electrophilic Attack and Cyclization: The Vilsmeier reagent then acts as the formylating agent. The starting material, 1-hydroxy-2-acetylnaphthalene, undergoes intramolecular cyclization and formylation. The electron-rich nature of the precursor facilitates the electrophilic substitution. The reaction culminates in the formation of the chromone ring with a formyl group at the C-3 position. The final product is obtained after hydrolysis of the iminium ion intermediate during aqueous workup. wikipedia.orgmdpi.comnih.gov
Domino Reaction Pathway for Related Derivatives
For many substituted benzo[h]chromene derivatives synthesized via one-pot, multi-component reactions, the mechanism follows a domino sequence, often initiated by a Knoevenagel condensation. sharif.edu
Knoevenagel Condensation: The reaction typically begins with the condensation between an aldehyde and an active methylene compound like malononitrile, catalyzed by a base. This step forms a highly reactive Knoevenagel adduct.
Michael Addition: The intermediate from the Knoevenagel condensation then undergoes a Michael addition with a nucleophile, such as the enol form of a 1,3-dicarbonyl compound or a naphthol derivative.
Cyclization and Tautomerization: The final step involves an intramolecular cyclization, where a nucleophilic group (e.g., a hydroxyl group) attacks a nitrile group, leading to the formation of the pyran ring. Subsequent tautomerization yields the stable 4H-benzo[h]chromene product. sharif.edu
This domino pathway, involving a sequence of Knoevenagel condensation, Michael addition, and cyclization, is a highly efficient method for building the complex benzo[h]chromene scaffold in a single synthetic operation. sharif.edu
Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Techniques for Elucidating the Structure of the Chemical Compound and its Derivatives
Spectroscopy is fundamental to the structural analysis of chromone (B188151) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are synergistically used to piece together the molecular puzzle.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Data from derivatives of 4-oxo-4H-chromene-3-carbaldehyde provide significant insight into the expected spectral characteristics of the target compound.
¹H NMR: The proton NMR spectra of chromene-3-carbaldehyde derivatives show characteristic signals that are highly informative. The aldehyde proton (-CHO) typically appears as a singlet far downfield, often between δ 10.1 and 10.4 ppm. nih.govmdpi.com Another distinctive signal is the singlet for the proton at the C-2 position of the pyran ring, which resonates around δ 8.6-9.0 ppm. nih.govnih.gov The aromatic protons present as a complex series of multiplets in the range of δ 7.4 to 8.3 ppm, with their specific shifts and coupling constants being dependent on the substitution pattern on the benzene (B151609) ring. nih.govnih.gov For instance, in 8-bromo-4-oxo-4H-chromene-3-carbaldehyde, the aromatic protons appear as a triplet at δ 7.40 ppm and two doublets of doublets at δ 7.99 and 8.26 ppm. nih.gov
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. In derivatives of 2-amino-4-aroyl-4H-benzo[h]chromene, the carbonyl carbon of the pyranone ring (C-4) is typically observed at approximately δ 165 ppm. ijcce.ac.ir The aldehyde carbon would be expected to resonate further downfield.
¹⁹F NMR: While not applicable to the parent compound, ¹⁹F NMR is crucial for characterizing fluorinated derivatives. For a compound like 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde, this technique would provide a specific signal for the fluorine atom, with its chemical shift and coupling to nearby protons confirming its position on the aromatic ring. nih.gov
| Compound | Solvent | Aldehyde Proton (δ, ppm) | H-2 (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |
|---|---|---|---|---|---|
| 8-Bromo-4-oxo-4H-chromene-3-carbaldehyde | CDCl₃ | 10.38 (s) | 8.62 (s) | 7.40 (t), 7.99 (dd), 8.26 (dd) | nih.gov |
| 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | DMSO-d₆ | 10.13 (s) | 8.99 (s) | 7.58 (m), 7.88 (dd), 7.95 (d) | nih.gov |
| 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde | CDCl₃ | 10.2 (s) | - | 7.1-8.0 (m) | mdpi.com |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For 4-oxo-4H-benzo[h]chromene-3-carbaldehyde and its derivatives, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. mdpi.com
Two distinct C=O bands are typically observed:
γ-Pyrone Carbonyl (C-4): This ketone carbonyl stretch appears in the region of 1620-1686 cm⁻¹. mdpi.comsharif.edu
Aldehyde Carbonyl: The aldehyde C=O stretch is found at a higher frequency, generally in the range of 1674-1701 cm⁻¹. mdpi.comijcce.ac.ir
Other characteristic bands include those for aromatic C=C stretching (around 1561-1614 cm⁻¹) and C-H stretching (around 2876-3077 cm⁻¹). researchgate.netmdpi.com
| Functional Group | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Aldehyde C=O Stretch | 1674 - 1701 | mdpi.comijcce.ac.ir |
| γ-Pyrone C=O Stretch | 1620 - 1686 | mdpi.comsharif.edu |
| Aromatic C=C Stretch | ~1560 - 1615 | researchgate.net |
| Aldehyde C-H Stretch | ~2870 | mdpi.com |
UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The extensive π-system of the benzo[h]chromene core results in characteristic absorption maxima (λmax) in the UV-Vis spectrum. Studies on related chromene azo dyes and other derivatives have utilized this technique to examine their electronic properties. nih.gov The exact position and intensity of the absorption bands are sensitive to the solvent and the nature of substituents on the aromatic rings.
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. nih.gov For example, the protonated molecule of 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde was found to have an exact mass of 193.035, consistent with the calculated value of 193.030 for the formula C₁₀H₅FO₃. nih.gov
Standard mass spectrometry (like Electron Ionization, EI-MS) also reveals characteristic fragmentation patterns that can help confirm the structure. In 4-morpholino-2-oxo-2H-chromene-3-carbaldehyde, the molecular ion peak (M⁺) was observed at m/z 259, with other significant fragments providing further structural evidence. mdpi.com
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
These studies consistently show that the chromone ring system is nearly planar. nih.govnih.govnih.gov For example, in the 6-methyl derivative, the maximum deviation from the mean plane of the chromone moiety is only 0.045 Å. nih.gov The aldehyde group is often slightly twisted out of this plane. nih.gov The crystal packing is typically stabilized by intermolecular interactions such as C–H···O hydrogen bonds and π–π stacking between the aromatic and pyran rings of adjacent molecules. nih.govnih.govnih.gov In halogenated derivatives, halogen bonding can also play a significant role in the supramolecular assembly. nih.govnih.gov
| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | C₁₁H₈O₃ | Triclinic | P-1 | Nearly planar chromone ring system. | nih.govresearchgate.net |
| 8-Bromo-4-oxo-4H-chromene-3-carbaldehyde | C₁₀H₅BrO₃ | - | - | Atoms are essentially coplanar. | nih.gov |
| 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | C₁₀H₅FO₃ | Monoclinic | P2₁/n | Formyl group is slightly twisted. | nih.gov |
| 6-Iodo-4-oxo-4H-chromene-3-carbaldehyde | C₁₀H₅IO₃ | - | - | Non-H atoms are essentially coplanar. | nih.gov |
Correlation of Spectroscopic Data with Predicted Molecular Structures
The structural elucidation of this compound is a process of correlating data from multiple analytical sources. The predicted structure, based on its chemical name, is systematically confirmed by the spectroscopic and crystallographic evidence obtained from its analogues.
Finally, X-ray crystallography of closely related compounds provides the ultimate proof of the fused ring structure's planarity and the connectivity of the atoms in three-dimensional space. nih.govnih.gov The observed bond lengths and angles in these crystal structures are consistent with a hybrid structure of aromatic and pyranone rings. nih.gov Thus, the combination of these techniques allows for a confident and complete assignment of the molecular structure.
Chemical Reactivity and Mechanistic Studies
Reactivity of the Aldehyde Functionality in 4-Oxo-4H-benzo[h]chromene-3-carbaldehyde
The aldehyde group at the C-3 position is a primary site of chemical transformations. Its reactivity is influenced by the electron-withdrawing effect of the adjacent C-4 carbonyl group and the conjugated π-system of the benzo[h]chromene core, which enhances the electrophilicity of the aldehyde carbon. This functionality readily participates in nucleophilic additions, condensation reactions, and can be selectively oxidized or reduced. distantreader.orgresearchgate.net
The electron-deficient nature of the formyl carbon in this compound makes it highly susceptible to attack by nucleophiles. This behavior is characteristic of α,β-unsaturated aldehydes where the electrophilic character is amplified by the conjugated system. mdpi.com Reactions with simple nucleophiles, such as organometallic reagents or cyanide ions, are expected to proceed via a standard 1,2-addition mechanism to yield the corresponding secondary alcohols or cyanohydrins. The extended aromatic system of the benzo[h] moiety is anticipated to stabilize the transition states and intermediates involved in these additions.
A significant aspect of the aldehyde's reactivity is its use in constructing novel heterocyclic rings through condensation with bifunctional nucleophiles. These reactions typically involve an initial nucleophilic attack at the aldehyde carbon, followed by an intramolecular cyclization and dehydration sequence.
Studies on the analogous 4-oxo-4H-chromene-3-carbaldehyde have shown that it reacts readily with various binucleophiles to form fused heterocyclic systems. For instance, its reaction with 1,2-diaminobenzene in refluxing ethanol (B145695) initially yields a Schiff base intermediate. distantreader.orgresearchgate.net This intermediate can then undergo acid-catalyzed cyclization and subsequent aerial oxidation to produce a benzodiazepine (B76468) ring fused to the chromene core, resulting in a benzo[b]chromeno[2,3-e] mdpi.comresearchgate.netdiazepin-13(6H)-one system. distantreader.orgresearchgate.net Similarly, reactions with other nucleophiles like 2-hydroxyaniline, hydrazines, and compounds with active methylene (B1212753) groups (e.g., ethyl acetoacetate) lead to the formation of diverse and complex heterocyclic adducts. mdpi.com
The following table summarizes representative condensation reactions reported for the parent 4-oxo-4H-chromene-3-carbaldehyde, which serve as a model for the expected reactivity of the benzo[h] derivative.
| Nucleophile | Reaction Conditions | Resulting Product Class | Reference |
| 1,2-Diaminobenzene | Ethanol, reflux; then Acetic Acid, reflux | Fused Benzodiazepine | distantreader.orgresearchgate.net |
| 2-Hydroxyaniline | Ethanol | Chromanone Adduct | mdpi.com |
| 2,4-Dinitrophenylhydrazine | Ethanol, reflux | Phenylhydrazone | mdpi.com |
| 2-Benzothiazolylhydrazine | Ethanol, reflux | Benzothiazolylhydrazone | mdpi.com |
| Ethyl Acetoacetate | CH₃COOK, heat | Aldol Condensation Product | mdpi.com |
The aldehyde functionality can be selectively transformed through both oxidation and reduction, providing pathways to other important derivatives.
Oxidation: The aldehyde group is expected to be readily oxidized to the corresponding carboxylic acid, 4-oxo-4H-benzo[h]chromene-3-carboxylic acid, using standard oxidizing agents such as potassium permanganate (B83412) or chromium-based reagents. This carboxylic acid derivative serves as a valuable intermediate for further functionalization, such as ester or amide formation.
Reduction: The reduction of the formyl group can yield the corresponding alcohol, 3-(hydroxymethyl)-4H-benzo[h]chromen-4-one. Selective reduction of the aldehyde in the presence of the C4-carbonyl and the C2-C3 double bond can be achieved using mild reducing agents like sodium borohydride. More potent reducing agents may lead to the reduction of other functionalities. For example, studies on 4-oxo-4H-chromene-3-carbaldehyde with iron pentacarbonyl have shown that reduction can be accompanied by dimerization and other complex transformations, leading to products like 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one. researchgate.net
Transformations Involving the Chromene Ring System
The reactivity of the chromene ring, particularly the electron-deficient C2-C3 double bond, allows for a variety of transformations that expand the molecular complexity.
The conjugated system of this compound makes it an excellent candidate for annulation and cycloaddition reactions. distantreader.orgresearchgate.net The C2-C3 double bond, activated by the adjacent carbonyl and aldehyde groups, can act as a dienophile or a dipolarophile.
One of the most significant reaction types is the [3+2] cycloaddition. For instance, the reaction of related 2H-chromene-3-carbaldehydes with isatin (B1672199) and secondary amino acids (like L-proline) generates an azomethine ylide intermediate. This dipole can undergo an intramolecular [3+2] cycloaddition with the C2-C3 double bond of the chromene ring to afford complex spirooxindole-pyrrolizidine fused systems. rsc.org This type of reaction highlights the potential of the chromene scaffold to participate in multicomponent reactions to build stereochemically rich polycyclic structures.
The C2-C3 double bond of the pyrone ring is generally electron-deficient due to the influence of the C4-carbonyl group, making it less susceptible to typical electrophilic additions. However, it is highly reactive towards nucleophilic and radical additions. distantreader.orgresearchgate.net Michael-type additions are a plausible pathway where soft nucleophiles can add to the C2 position.
Radical additions to the chromene system are also documented. distantreader.orgresearchgate.net These reactions can be initiated by various radical precursors and offer a route to functionalize the C2 and C3 positions. The extended aromatic system in the benzo[h] derivative would likely influence the regioselectivity and stability of the radical intermediates formed during such processes.
Catalytic Effects on the Reactivity Profile of the Chemical Compound
The reactivity of this compound, and its parent compound 4-oxo-4H-chromene-3-carbaldehyde, can be significantly influenced by the presence of catalysts. These catalysts can alter reaction rates, selectivity, and even the nature of the products formed.
One notable example involves the transformation of 4-oxo-4H-chromene-3-carbaldehyde in the presence of pentacarbonyliron (Fe(CO)₅) and hexamethylphosphoramide (B148902) (HMPA). researchgate.net In benzene (B151609) or toluene, this catalytic system leads to a series of products. The conversion of the starting material is dependent on the presence of both Fe(CO)₅ and HMPA. In the absence of either component, certain products are not formed, highlighting the synergistic catalytic effect of the Fe(CO)₅/HMPA system. researchgate.net
The following table summarizes the products obtained from the reaction of 4-oxo-4H-chromene-3-carbaldehyde in the presence of Fe(CO)₅ and HMPA in benzene at 80°C.
| Product | Yield (%) |
| 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one | - |
| Other dimeric and trimeric products | - |
Yields were not explicitly quantified in the provided source, but the formation of these products was confirmed. researchgate.net
Another instance of catalysis is observed in the synthesis of 4H-chromene derivatives, where biogenic tin oxide nanoparticles (SnO₂ NPs) have been utilized as an efficient catalyst. biointerfaceresearch.com While this study does not directly involve this compound as a reactant, it demonstrates the utility of nanocatalysts in promoting reactions involving the chromene scaffold. The increased electrophilicity at the carbonyl group in the presence of SnO₂ NPs facilitates the reaction, leading to higher product yields compared to uncatalyzed or conventionally catalyzed reactions. biointerfaceresearch.com
Elucidation of Reaction Mechanisms Through Experimental and Computational Analyses
The elucidation of reaction mechanisms for compounds like this compound involves a combination of experimental techniques and computational modeling.
Experimental approaches often rely on spectral methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry, to identify reaction intermediates and final products. researchgate.netmdpi.com For instance, in the study of the transformation of 4-oxo-4H-chromene-3-carbaldehyde with Fe(CO)₅ and HMPA, the structure of the major product, 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one, was confirmed by these spectral methods and further validated by X-ray analysis. researchgate.net This detailed structural information is crucial for proposing a plausible reaction mechanism.
The proposed mechanism for the Fe(CO)₅/HMPA catalyzed reaction suggests a series of steps involving the coordination of the catalyst to the starting material, followed by intermolecular reactions to form dimeric and other polymeric products. researchgate.net
Computational analyses, such as semi-empirical quantum-chemical methods (e.g., AM1), have been employed to study the optimal geometries and heats of formation of related 3-formylchromones. mdpi.com These calculations can provide insights into the relative stability of different conformations and isomers, which in turn helps in understanding the reaction pathways. For example, theoretical calculations have shown that for certain 3-formylchromone derivatives, the s-cis conformation is energetically more favorable than the s-trans conformation. mdpi.com This type of computational data complements experimental findings and aids in building a more complete picture of the reaction mechanism.
The table below summarizes the analytical techniques used in the investigation of reactions involving the 4-oxo-4H-chromene-3-carbaldehyde core structure.
| Analytical Technique | Application | Reference |
| ¹H NMR Spectroscopy | Structural elucidation of reactants and products | researchgate.net |
| Mass Spectrometry | Identification of reaction products and intermediates | researchgate.net |
| X-ray Analysis | Determination of the precise molecular structure of products | researchgate.net |
| Infrared (IR) Spectroscopy | Identification of functional groups in reactants and products | mdpi.com |
| Semi-empirical AM1 method | Calculation of optimal geometries and heats of formation | mdpi.com |
By integrating these experimental and computational methodologies, researchers can develop a comprehensive understanding of the intricate reaction mechanisms governing the chemical behavior of this compound and its analogues.
Biological Activities and Mechanistic Investigations
Enzyme Inhibition Studies and Potential Therapeutic Target Identification
Cholinesterase (AChE, BChE) Inhibition
Derivatives of the 4-oxo-4H-chromene framework have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. Hybrids combining the 4-oxo-4H-chromene scaffold with tacrine (B349632), a known cholinesterase inhibitor, have demonstrated potent, dose-dependent inhibition of both human AChE (h-AChE) and human BChE (h-BuChE) at nanomolar and picomolar concentrations. nih.gov These hybrid molecules were found to be more potent than tacrine itself. nih.gov
Studies on related furo[2,3-h]chromene-3-carbaldehyde derivatives revealed that modifications to the core structure significantly impact inhibitory activity. For instance, certain hydrazone derivatives showed dual inhibitory effects against both AChE and BChE. nih.gov Specifically, a 3-fluorophenyl substituted hydrazone derivative exhibited IC50 values of 10.4 µM and 7.7 µM against AChE and BChE, respectively, while a 4-chlorophenyl substituted counterpart showed IC50 values of 5.4 µM (AChE) and 9.9 µM (BChE). nih.gov In another study on amino-7,8-dihydro-4H-chromenone derivatives, substitutions at various positions influenced potency, with a 4-fluorobenzyloxy group at one position and a methoxy (B1213986) group at another leading to the most potent BChE inhibition (IC50 = 0.65 ± 0.13 µM). nih.gov
| Derivative Type | Target Enzyme | Key Substituent | IC50 (µM) | Reference |
|---|---|---|---|---|
| Furo[2,3-h]chromene hydrazone | AChE | 3-Fluorophenyl | 10.4 | nih.gov |
| Furo[2,3-h]chromene hydrazone | BChE | 3-Fluorophenyl | 7.7 | nih.gov |
| Furo[2,3-h]chromene hydrazone | AChE | 4-Chlorophenyl | 5.4 | nih.gov |
| Furo[2,3-h]chromene hydrazone | BChE | 4-Chlorophenyl | 9.9 | nih.gov |
| Amino-7,8-dihydro-4H-chromenone | BChE | 4-Fluorobenzyloxy & OCH3 | 0.65 ± 0.13 | nih.gov |
β-Secretase (BACE-1) Inhibition
The 4-oxo-4H-chromene scaffold has been identified as a promising framework for the inhibition of β-secretase 1 (BACE-1), an enzyme central to the amyloid hypothesis of Alzheimer's disease. nih.govnih.gov In the development of multifunctional agents, this chromene structure was specifically chosen for its BACE-1 inhibitory properties. nih.gov
Tacrine-4-oxo-4H-chromene hybrids were synthesized and found to be potent inhibitors of human BACE-1, demonstrating superior activity compared to the parent flavonoid, apigenin. nih.gov One particular hybrid, 6-hydroxy-4-oxo-N-{10-[(1,2,3,4-tetrahydroacridin-9-yl)amino]decyl}-4H-chromene-2-carboxamide, exhibited potent combined inhibition of both BACE-1 and cholinesterases. nih.gov This highlights the potential of the benzo[h]chromene core as a platform for designing multi-target-directed ligands for neurodegenerative diseases.
Cyclooxygenase (COX-2) and Lipoxygenase (LOX-5/15) Inhibition
Chromone (B188151) derivatives are recognized for their anti-inflammatory potential, partly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Research into derivatives of the related 4-oxo-4H-furo[2,3-h]chromene-3-carbaldehyde scaffold has provided insights into their activity against COX-2 and LOX-5/15.
While generally less potent than the reference drug celecoxib, these derivatives showed varied inhibitory activity against COX-2. nih.gov The most active compound in one series, a cyclohex-1-en-1-yl derivative, displayed a COX-2 IC50 value of 12.1 µM. nih.gov Other derivatives with phenyl substituents also showed activity, such as the 4-methoxy-phenyl derivative with an IC50 of 13.7 µM. nih.gov Several of these compounds were also found to be moderate inhibitors of human LOX-5, with IC50 values ranging from 17.3 to 34.1 µM. nih.gov
| Derivative Type | Target Enzyme | Key Substituent | IC50 (µM) | Reference |
|---|---|---|---|---|
| Furo[2,3-h]chromene carbaldehyde | COX-2 | Cyclohex-1-en-1-yl | 12.1 | nih.gov |
| Furo[2,3-h]chromene carbaldehyde | COX-2 | 4-Methoxyphenyl | 13.7 | nih.gov |
| Furo[2,3-h]chromene carbaldehyde | COX-2 | 4-Fluorophenyl | 15.8 | nih.gov |
| Furo[2,3-h]chromene carbaldehyde | COX-2 | 4-Chlorophenyl | 18.6 | nih.gov |
| Furo[2,3-h]chromene carbaldehyde | COX-2 | 4-Methylphenyl | 19.8 | nih.gov |
| Furo[2,3-h]chromene hydrazone | LOX-5 | Various | 17.3–34.1 | nih.gov |
Monoamine Oxidase (MAO-B) Inhibition
Derivatives of 4-oxo-4H-chromene-3-carbaldehyde, specifically chromone-3-carboxamides, have emerged as potent and selective inhibitors of human monoamine oxidase B (h-MAO-B). nih.govnih.gov This enzyme is a key target in the management of neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com Structural characterization of a series of N-(substituted phenyl)-4-oxo-4H-chromene-3-carboxamides confirmed their potential, with the inhibitory activity being highly dependent on the electronic environment provided by the substituents on the phenyl ring. nih.govnih.gov These findings underscore the utility of the chromone-3-carboxamide scaffold in developing selective h-MAO-B inhibitors. nih.gov
Other Enzyme Targets (e.g., α-Glucosidase, Tyrosinase)
The versatility of the benzo[h]chromene scaffold extends to other enzymatic targets, notably tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net A series of ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivatives were synthesized and screened for their anti-tyrosinase activity. nih.govresearchgate.net
The most potent compound identified was a derivative bearing a 4-dimethylamino substitution on a C4-phenyl ring, which exhibited an IC50 value of 34.12 µM against mushroom tyrosinase. nih.gov Kinetic analysis revealed this compound to be a competitive inhibitor. nih.gov Similarly, a study on 4H-chromene-3-carbonitrile derivatives identified a compound with a 4-((4-cyanobenzyl)oxy)phenyl group as the most effective inhibitor, with an IC50 of 35.38 ± 2.12 µM, also acting via a competitive inhibition mechanism. nih.gov These findings suggest that the 4H-benzo[h]chromene nucleus is a promising lead structure for developing novel tyrosinase inhibitors for use in medicine and cosmetics. nih.gov
Structure-Activity Relationship (SAR) Studies of 4-Oxo-4H-benzo[h]chromene-3-carbaldehyde Derivatives
The biological activity of compounds derived from the this compound scaffold is profoundly influenced by the nature and position of various substituents. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in elucidating how molecular modifications translate into potency and selectivity against different enzyme targets.
Influence of Substituent Effects on Biological Activity Profiles
Systematic alteration of the chromene framework has revealed key insights into the chemical features that govern biological activity.
Cholinesterase Inhibition: For furo[2,3-h]chromene hydrazone derivatives, the presence of a strongly electron-donating methoxy group on the para-position of the phenyl ring resulted in reduced activity against both AChE and BChE. nih.gov In contrast, halogen substitutions had varied effects; a 3-fluorophenyl group or a 4-chlorophenyl group on a hydrazone derivative led to potent dual inhibition of AChE and BChE. nih.gov For amino-chromenone derivatives, an increase in the bulkiness of substituents was found to favor BChE inhibition over AChE inhibition. nih.gov
COX-2 Inhibition: The anti-inflammatory profile of related furo[2,3-h]chromene carbaldehydes is sensitive to substitution patterns. Derivatives with an electron-donating group (e.g., methoxy, methyl) at the para-position of a phenyl substituent showed greater COX-2 inhibitory activity compared to those with a halogen (fluoro, chloro) at the meta-position. nih.gov
MAO-B Inhibition: In the N-phenyl-4-oxo-4H-chromene-3-carboxamide series, the electronic environment of the N-phenyl ring is the primary determinant of h-MAO-B inhibitory activity. nih.gov While various substituted derivatives adopt very similar molecular conformations, their potencies differ, indicating that electronic factors, rather than steric ones, are paramount for this specific enzyme interaction. nih.govnih.gov
Tyrosinase Inhibition: For ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivatives, the presence of a strong electron-donating dimethylamino group at the para-position of the C4-phenyl ring resulted in the most potent tyrosinase inhibitor in the series (IC50 = 34.12 µM). nih.gov This suggests that electron-rich substituents on the peripheral phenyl ring enhance the inhibitory activity against tyrosinase.
Molecular Interaction Studies with Biological Macromolecules
The planar and aromatic nature of the benzo[h]chromene scaffold suggests its potential to interact with biological macromolecules like DNA and proteins. Such interactions are often the basis for the observed biological activities of heterocyclic compounds.
Fused heterocyclic compounds, particularly those with planar aromatic ring structures, are known to interact with DNA. nih.gov One of the primary modes of interaction for such molecules is intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. wikipedia.orgpatsnap.com This intercalation is stabilized by van der Waals forces and hydrogen bonding with the DNA base pairs. nih.gov Such an interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a mechanism of action for many anticancer agents. researchgate.netwikipedia.org
Studies on various chromone and benzochromene derivatives have explored their DNA binding capabilities. For example, some 3-formyl chromone derivatives have been shown to bind to DNA, with evidence suggesting an intercalation mode of binding. researchgate.net A study on the benzochromene derivative, 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, reported that it binds to calf thymus DNA (ctDNA) through a groove binding mode with a binding constant (Kb) of 2.5 × 103 M−1. tandfonline.com The binding of 3-amino substituted 1H-benzo[f]chromenes has also been noted to contribute to their anti-proliferative properties. mdpi.com Given the structural similarities, it is plausible that this compound could also interact with DNA, potentially through intercalation or groove binding, which would be a key aspect of its mechanism of action. The planarity of the benzo[h]chromene ring system is a strong indicator for potential DNA intercalation.
Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are major transport proteins in the bloodstream and their interaction with therapeutic agents can significantly affect the distribution, metabolism, and excretion of drugs. mdpi.com The binding of compounds to these proteins is often studied using spectroscopic techniques, particularly fluorescence quenching. researchgate.netnih.gov
The intrinsic fluorescence of BSA and HSA, primarily due to their tryptophan residues, can be quenched upon binding with a ligand. nih.gov This quenching can occur through static or dynamic mechanisms. Static quenching involves the formation of a non-fluorescent ground-state complex between the protein and the ligand. mdpi.com
Several studies have investigated the interaction of chromone derivatives with serum albumins. For instance, the interaction between two substituted hydroxychromone derivatives and BSA was investigated, revealing that the fluorescence quenching of BSA was a result of the formation of complexes with the chromone derivatives. researchgate.net Another study on the interaction of two different chromone derivatives with HSA showed modulation of their fluorescence upon binding. researchgate.net
The binding affinity is quantified by the binding constant (Kb). For example, the interaction of two methyl benzoate (B1203000) derivatives with BSA showed binding constants in the order of 104 M-1, indicating a strong binding affinity. nih.gov Thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) can provide insights into the nature of the binding forces, which can include hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govmdpi.com Given these precedents, it is expected that this compound would also bind to serum albumins, and the characteristics of this binding would be crucial for its pharmacokinetic profile.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode of ligands with proteins, enzymes, or receptors. Studies on benzo[h]chromene derivatives have utilized this approach to explore their potential as inhibitors of various biological targets.
Molecular docking simulations have been instrumental in identifying potential therapeutic targets for benzo[h]chromene derivatives and predicting their binding affinities. For instance, novel derivatives of 7H-benzo[h]chromeno[2,3-d]pyrimidine, synthesized from 4H-benzo[h]chromene precursors, were evaluated as potential cytotoxic agents. Docking studies revealed that these compounds could effectively bind to the active sites of relevant cancer targets. researchgate.net Similarly, a series of benzo[h]chromene-based azo dyes were synthesized and their binding interactions were modeled with the E. coli DNA gyrase B enzyme, a key target for antibacterial agents. nih.gov
These studies predict how the ligand fits into the active site of the protein, providing a static image of the binding pose. The affinity is often quantified by a docking score, which estimates the binding energy (in kcal/mol), with lower (more negative) values indicating stronger binding.
Table 1: Predicted Binding Affinities of Benzo[h]chromene Derivatives from Molecular Docking Studies
| Compound/Derivative | Target Enzyme/Receptor | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 7H-benzo[h]chromeno[2,3-d]pyrimidine derivative | Antitumor Target | Data not specified in abstract | researchgate.net |
| Benzo[h]chromene Azo Dye (Compound 3b) | E. coli DNA gyrase B | -7.61 | nih.gov |
| Benzo[h]chromene Azo Dye (Compound 3h) | E. coli DNA gyrase B | -7.98 | nih.gov |
Understanding the specific non-covalent interactions between a ligand and its target is crucial for rational drug design. Docking studies elucidate these interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For benzo[h]chromene derivatives docked into the E. coli DNA gyrase B active site, specific amino acid residues were identified as key interaction partners. nih.gov
In the crystal structures of related compounds like 6-methyl-4-oxo-4H-chromene-3-carbaldehyde and 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde, π-π stacking interactions are observed, where the benzene (B151609) and pyran rings of adjacent molecules stack on top of each other. nih.govresearchgate.netnih.gov This intrinsic property of the chromone (B188151) ring system suggests that π-π stacking is a significant interaction to consider in ligand-target binding. These interactions contribute significantly to the stability of the ligand-protein complex.
Table 2: Key Intermolecular Interactions for Benzo[h]chromene Derivatives
| Compound/Derivative | Target | Interaction Type | Interacting Residues/Features | Reference |
|---|---|---|---|---|
| Benzo[h]chromene Azo Dyes | E. coli DNA gyrase B | Hydrogen Bonding, Hydrophobic | Specific amino acids in active site | nih.gov |
| 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | Crystal Lattice | π-π Stacking | Benzene and pyran rings | nih.govresearchgate.net |
| 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde | Crystal Lattice | Halogen Bonding, π-π Stacking | Br···O interactions, Ring stacking | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These methods provide detailed information on molecular geometry, orbital energies, and charge distribution.
DFT methods are used to determine the most stable three-dimensional conformation of a molecule, known as geometry optimization. For derivatives of 4H-benzo[h]chromene, calculations have been performed at levels of theory such as B3LYP/6-311++G(d,p). ekb.eg The optimized bond lengths and angles from these calculations are often in close agreement with experimental data obtained from X-ray crystallography, validating the computational approach. ekb.egresearchgate.net For instance, studies on 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile show that the fused benzo[h]chromene nucleus is nearly planar, while the terminal phenyl ring is out of plane. ekb.eg Similar planarity is observed in the crystal structure of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde. nih.gov
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. ekb.eg A smaller energy gap suggests higher reactivity. DFT calculations on benzo[h]chromene derivatives have been used to determine these parameters. nih.govekb.eg The analysis helps in understanding the charge transfer interactions that can occur within the molecule and with other species.
Table 3: FMO Properties of a Representative Benzo[h]chromene Derivative
| Parameter | Calculated Value (eV) | Reference |
|---|---|---|
| EHOMO | Data not specified in abstract | nih.govekb.eg |
| ELUMO | Data not specified in abstract | nih.govekb.eg |
| Energy Gap (ΔE) | Data not specified in abstract | nih.govekb.eg |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule, which is crucial for predicting its reactivity and intermolecular interactions. cerist.dzcerist.dzufms.br The MEP surface illustrates the electrostatic potential, with different colors representing regions of varying electron density. Typically, red and yellow areas indicate negative electrostatic potential, highlighting regions susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. cerist.dzresearchgate.net
| Finding | Implication for Reactivity | Reference |
|---|---|---|
| Identification of negative potential regions (red/yellow) | Highlights sites prone to electrophilic attack and hydrogen bonding. | cerist.dz |
| Identification of positive potential regions (blue) | Indicates sites susceptible to nucleophilic attack. | ekb.eg |
| Analysis of charge delocalization | Provides insights into molecular stability and intramolecular charge transfer. | ekb.eg |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby saving time and resources. mdpi.com
While specific QSAR models for 4-oxo-4H-benzo[h]chromene-3-carbaldehyde are not extensively detailed in the literature, numerous structure-activity relationship (SAR) studies on benzo[h]chromene derivatives lay the groundwork for such models. mdpi.comdntb.gov.ua These studies have successfully identified key structural features and physicochemical properties that govern the biological effects of this class of compounds, particularly their antitumor activities. mdpi.comdntb.gov.uaresearchgate.net
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model is a systematic process that involves several key steps. mdpi.comyoutube.com It begins with the compilation of a dataset of molecules with experimentally determined biological activities. youtube.com From the 2D or 3D structures of these molecules, a wide range of numerical parameters, known as molecular descriptors, are calculated. The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.comyoutube.com
Various machine learning algorithms, such as multilinear regression (MLR), random forest (RF), and support vector machine (SVM), can be applied to the training set to generate the QSAR equation. rsc.org The resulting model's robustness and predictive capability are rigorously assessed using statistical metrics like the coefficient of determination (R²) and the root-mean-square error (RMSE). mdpi.com For chromene-based compounds, QSAR models have been developed that successfully predict their cytotoxic activity against cancer cell lines. nih.gov
| Step | Description | Reference |
|---|---|---|
| 1. Data Collection | Gathering a set of compounds with known chemical structures and measured biological activity (e.g., IC50 values). | youtube.com |
| 2. Descriptor Calculation | Computing numerical values (descriptors) that quantify various aspects of the molecular structure (e.g., physicochemical, topological). | rsc.org |
| 3. Data Splitting | Dividing the dataset into a training set for model building and a test set for external validation. | mdpi.comyoutube.com |
| 4. Model Building | Applying statistical or machine learning methods to the training set to find a mathematical relationship between descriptors and activity. | rsc.org |
| 5. Model Validation | Assessing the model's performance on both the training set (internal validation) and the independent test set (external validation) to ensure its predictive accuracy and generalizability. | mdpi.comyoutube.com |
Identification of Physicochemical Descriptors Influencing Bioactivity
A critical aspect of QSAR is identifying the specific molecular descriptors that significantly influence the biological activity of the compounds under study. For benzo[h]chromene and related chromene derivatives, several key descriptors have been identified.
Structure-activity relationship studies on novel benzo[h]chromene derivatives have highlighted that lipophilicity is a significant factor affecting their antitumor activity. mdpi.comdntb.gov.ua The nature of substituents at the 2- or 3-positions and the presence of fused rings can modulate this property and, consequently, the biological outcome. mdpi.comdntb.gov.ua In a QSAR analysis of chromene-based chalcones, topological and geometrical parameters were found to be important descriptors that influence the cytotoxic activity profile. nih.gov Furthermore, computational studies on 4H-benzo[h]chromene derivatives have involved the calculation of global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ), which can also be correlated with bioactivity. ekb.eg These descriptors help to explain how the electronic characteristics of the molecules contribute to their mechanism of action.
| Descriptor Type | Specific Descriptor Example | Influence on Biological Activity | Reference |
|---|---|---|---|
| Hydrophobicity | Lipophilicity (LogP) | Significantly affects antitumor activity. | mdpi.comdntb.gov.ua |
| Topological | Connectivity indices | Influences cytotoxic profiles of related chromene derivatives. | nih.gov |
| Geometrical | Molecular shape and size | Important for cytotoxic activity in related chromene structures. | nih.gov |
| Electronic | Chemical hardness (η), Electronegativity (χ) | Correlates with the global reactivity and potential bioactivity of the molecule. | ekb.eg |
Synthetic Utility and Applications in Organic Chemistry
4-Oxo-4H-benzo[h]chromene-3-carbaldehyde as a Versatile Synthon in Heterocyclic Chemistry
The this compound scaffold serves as a versatile synthon, or building block, for a wide array of heterocyclic compounds. The parent molecule, 3-formylchromone, is recognized for its three electron-deficient centers: the C2 and C4 positions of the pyrone ring and the carbon atom of the aldehyde group. mdpi.com This electronic profile allows it to act as a Michael acceptor, a heterodiene, or a dienophile, enabling its participation in numerous annulation (ring-forming) and cycloaddition reactions. researchgate.net
Its utility is demonstrated in its reactions with various active methylene (B1212753) and methyl compounds, such as malonic acid derivatives and five-membered heterocycles, which serve as precursors to more complex fused systems. mdpi.comnih.gov The pyrone ring is susceptible to opening by nucleophilic attack, a key step that facilitates the synthesis of different heterocyclic structures. nih.gov This reactivity allows chemists to transform the initial benzo[h]chromene framework into a variety of novel molecular scaffolds, highlighting its importance as a foundational element in heterocyclic synthesis.
Synthesis of Complex Polycyclic Systems and Fused Ring Heterocycles
The reactive nature of the aldehyde and the pyrone ring in this compound makes it an ideal precursor for synthesizing polycyclic and fused heterocyclic systems.
The synthesis of benzodiazepine-fused chromenes has been successfully demonstrated using the parent compound, 4-oxo-4H-chromene-3-carbaldehyde. The established method involves a three-step reaction sequence starting with the condensation of the chromene-3-carbaldehyde with 1,2-diaminobenzene. researchgate.net This initial step forms a Schiff base intermediate. Subsequent cyclization of the Schiff base, followed by spontaneous oxidation, yields the final benzo[b]chromeno[2,3-e] rsc.orgresearchgate.netdiazepin-13(6H)-one structure. researchgate.net While this specific reaction has been detailed for the simpler chromone (B188151), the methodology is directly applicable to the benzo[h] analogue, providing a clear pathway to constructing these complex, seven-membered heterocyclic fused systems.
The aldehyde functional group of the title compound is a key handle for the synthesis of thiazole (B1198619) and triazole derivatives. A common and effective route to thiazoles involves the initial conversion of the aldehyde to its corresponding thiosemicarbazone. mdpi.com This is achieved by reacting the aldehyde with thiosemicarbazide. aip.org The resulting thiosemicarbazone can then undergo oxidative cyclization, for example using ferric chloride, or cyclization with α-halocarbonyl compounds (Hantzsch synthesis), to yield the desired thiazole ring fused or appended to the benzo[h]chromene core. researchgate.netyoutube.com
Similarly, triazole moieties can be introduced by reacting the 3-formyl group with hydrazine (B178648) derivatives. chemistryjournal.net Condensation with hydrazine or substituted hydrazines forms a hydrazone, which can be cyclized under various conditions to form a 1,2,4-triazole (B32235) ring. nih.govbeilstein-journals.org These reactions provide reliable methods for incorporating five-membered nitrogen and sulfur-containing heterocycles into the benzo[h]chromene framework.
The construction of pyridine (B92270) rings fused to the chromene system can be achieved through established cyclocondensation strategies like the Friedländer synthesis. eurjchem.comscite.ai This reaction typically involves the condensation of an ortho-amino aldehyde with a compound containing an active methylene group (e.g., a ketone or nitrile). kthmcollege.ac.in To apply this to this compound, the scaffold would first need to be converted into an ortho-amino aldehyde derivative, such as 2-amino-4-oxo-4H-benzo[h]chromene-3-carbaldehyde. This precursor can then react with various ketones or other active methylene compounds to yield benzo[h]chromeno[2,3-b]pyridine derivatives. eurjchem.comscite.ai This approach allows for the regioselective formation of the fused pyridine ring, leading to highly complex and diverse heterocyclic structures. kthmcollege.ac.in
Development of Novel Chemical Probes and Ligands
While research into this compound specifically as a chemical probe or ligand is an emerging area, the broader class of chromene derivatives exhibits a wide range of significant biological activities. Chromene-based molecules are known to possess antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. biointerfaceresearch.comnih.gov
Notably, structurally related furo[2,3-h]chromene derivatives have been investigated as potential multi-target-directed ligands capable of inhibiting enzymes such as cholinesterases, β-secretase, and cyclooxygenase-2 (COX-2). nih.gov Given the established bioactivity of the chromene scaffold, derivatives of this compound represent a promising platform for the rational design and development of novel chemical probes and selective ligands for exploring biological systems and discovering new therapeutic agents.
Role in Multi-Component Reaction Design and Development
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. acs.org The 3-formylchromone scaffold, including the benzo[h] variant, is an excellent substrate for MCRs due to its multiple reactive sites. researchgate.net
It has been successfully employed as the aldehyde component in various MCRs to generate highly functionalized and structurally diverse molecules. For instance, 3-formylchromones react with primary amines and secondary phosphine (B1218219) oxides in a three-component Kabachnik–Fields type reaction to produce chromonyl-substituted α-aminophosphine oxides. acs.org In other complex cascade reactions, they combine with enaminones and heterocyclic ketene (B1206846) aminals to form intricate 9-azabicyclo[3.3.1]nonane derivatives. acs.org Another novel MCR involves the reaction of 3-formylchromones with ethyl 2-(pyridin-2-yl)acetate derivatives and amidine hydrochlorides to construct bipyrimidine structures. rsc.org
These examples demonstrate the power of this compound as a key building block in MCRs, enabling the rapid assembly of complex molecules from simple precursors in a single synthetic operation. While its use in classic MCRs like the Passerini and Ugi reactions has not been extensively reported, its aldehyde functionality makes it a prime candidate for such transformations. wikipedia.orgwikipedia.orgorganic-chemistry.org
The following table summarizes selected multi-component reactions involving 3-formylchromones.
| Reaction Name/Type | Reactants | Product Class | Reference |
| Kabachnik–Fields type | 3-Formylchromone, Primary Amine, Secondary Phosphine Oxide | α-Aminophosphine Oxides | acs.org |
| Cascade Reaction | 3-Formylchromone, Enaminone, Heterocyclic Ketene Aminal | 9-Azabicyclo[3.3.1]nonanes | acs.org |
| Cascade Reaction | 3-Formylchromone, Ethyl 2-(pyridin-2-yl)acetate, Amidine HCl | Bipyrimidine Derivatives | rsc.org |
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Methodologies for Benzo[h]chromene Derivatives
The synthesis of benzo[h]chromene derivatives, including 4-oxo-4H-benzo[h]chromene-3-carbaldehyde, has traditionally relied on various established methods. However, the demand for greener, more efficient, and diverse synthetic strategies remains a key focus for future research.
Current synthetic approaches often involve multi-component reactions (MCRs), microwave-assisted organic synthesis (MAOS), and the use of heterogeneous catalysts. mdpi.com For instance, one-pot three-component condensation reactions have been successfully employed to prepare 4H-benzo[h]chromene derivatives in good yields. mdpi.com Microwave irradiation has also been shown to accelerate these reactions, often leading to cleaner products and higher yields in shorter reaction times. mdpi.comnih.gov
Future research should aim at:
Catalyst Innovation: The development of novel catalysts, such as ionic liquids or solid-supported catalysts, could offer advantages in terms of reusability, selectivity, and milder reaction conditions. google.com Acidic ionic liquids, for example, have been shown to be effective catalysts for the synthesis of benzochromene derivatives, offering an environmentally friendly alternative to traditional catalysts. google.com
Process Intensification: Exploring continuous flow chemistry for the synthesis of benzo[h]chromene derivatives could lead to better scalability, safety, and process control compared to batch processes.
Diversity-Oriented Synthesis: Designing synthetic routes that allow for the easy introduction of a wide range of substituents on the benzo[h]chromene core is crucial for building extensive chemical libraries for biological screening.
Deeper Elucidation of Molecular Mechanisms in Biological Systems and Target Validation
While several benzo[h]chromene derivatives have demonstrated promising biological activities, particularly as anticancer agents, a comprehensive understanding of their molecular mechanisms of action is often lacking. Future research must focus on elucidating these mechanisms to validate their therapeutic targets and facilitate their translation into clinical applications.
Studies have shown that some benzo[h]chromene derivatives can induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.govresearchgate.net For example, certain derivatives have been found to suppress cell growth in human acute myeloid leukemia (HL-60) cells by inducing cell cycle arrest at the G1/S phase and triggering apoptosis through both extrinsic and intrinsic pathways. nih.govresearchgate.net These effects have been linked to the regulation of key proteins such as CDK-2, CyclinD1, Bcl-2, caspase-3, and caspase-8. nih.govnih.govresearchgate.net
Key areas for future investigation include:
Target Identification: Utilizing advanced chemical biology techniques, such as affinity chromatography and activity-based protein profiling, to identify the direct molecular targets of this compound and its derivatives.
Pathway Analysis: Employing systems biology approaches, including transcriptomics and proteomics, to map the cellular pathways modulated by these compounds and understand their downstream effects.
In Vivo Validation: Moving beyond in vitro studies to validate the identified targets and mechanisms in relevant animal models of disease.
Advanced Computational Modeling for Rational Design of Bioactive Compounds
Computational chemistry and molecular modeling are indispensable tools for the rational design of novel and more potent bioactive compounds based on the this compound scaffold. These methods can accelerate the drug discovery process by predicting the biological activity of virtual compounds and optimizing their structure for improved efficacy and selectivity. rsc.orgpatsnap.com
In silico molecular docking studies have been used to investigate the binding interactions of benzo[h]chromene derivatives with their putative protein targets, such as CDK-2 and Bcl-2. nih.govd-nb.info These studies provide valuable insights into the structure-activity relationships (SAR) and can guide the design of new analogs with enhanced binding affinity.
Future directions in this area should involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to quantitatively predict the biological activity of new benzo[h]chromene derivatives based on their physicochemical properties. rsc.org
Pharmacophore Modeling: Creating pharmacophore models that define the essential structural features required for the biological activity of these compounds, which can be used for virtual screening of large compound libraries. rsc.org
Molecular Dynamics Simulations: Performing molecular dynamics simulations to study the dynamic behavior of the ligand-target complexes and to gain a deeper understanding of the binding mechanisms and the role of conformational changes. patsnap.com
Exploration of Underexplored Biological Activities and Applications for the Chemical Compound
The biological activities of benzo[h]chromene derivatives have been primarily explored in the context of cancer. mdpi.comnih.govmdpi.com However, the structural features of this compound suggest that it may possess a broader spectrum of pharmacological properties that remain largely unexplored.
Recent studies have begun to shed light on other potential therapeutic applications. For instance, some benzo[h]chromene derivatives have shown promising activity against protozoal and mycobacterial infections. nih.govmdpi.comnih.gov This opens up new avenues for the development of novel anti-infective agents based on this scaffold.
Future research should focus on systematically screening this compound and its derivatives for a wider range of biological activities, including:
Antiviral Activity: Investigating their potential as inhibitors of viral replication, particularly against emerging and drug-resistant viruses.
Neuroprotective Effects: Evaluating their ability to protect neurons from damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties: Assessing their potential to modulate inflammatory pathways and their efficacy in models of inflammatory disorders.
Overcoming Synthetic and Methodological Challenges in Chromone (B188151) Chemistry
Despite the progress in the synthesis of chromones and their derivatives, several challenges remain that need to be addressed to facilitate their wider application in medicinal chemistry and materials science. innovareacademics.inresearchgate.net
One of the main challenges is the development of synthetic methods that are both efficient and environmentally benign. innovareacademics.in Many existing methods rely on harsh reaction conditions, toxic reagents, and tedious purification procedures. Another challenge is the regioselective synthesis of substituted chromones, which is often difficult to control.
Future efforts should be directed towards:
Green Chemistry Approaches: Developing synthetic routes that utilize renewable starting materials, non-toxic solvents, and energy-efficient processes. innovareacademics.in
Catalytic C-H Functionalization: Exploring the use of transition-metal-catalyzed C-H functionalization reactions to directly introduce substituents onto the chromone scaffold, thereby avoiding the need for pre-functionalized starting materials.
Asymmetric Synthesis: Developing enantioselective synthetic methods to prepare chiral benzo[h]chromene derivatives, which may exhibit improved biological activity and reduced side effects compared to their racemic counterparts.
Conclusion
Summary of Key Research Findings on 4-Oxo-4H-benzo[h]chromene-3-carbaldehyde
This compound is a versatile heterocyclic compound with a significant potential in medicinal chemistry. Its synthesis is accessible through established methods like the Vilsmeier-Haack reaction. The aldehyde functionality provides a reactive handle for the synthesis of a wide array of derivatives. Research on the broader class of benzo[h]chromenes has demonstrated their promising biological activities, particularly as anticancer and antimicrobial agents. The structural features of these compounds, including the planar ring system and the potential for various substitutions, make them attractive scaffolds for drug design.
Broader Implications for Chromone (B188151) Chemistry and Drug Discovery Efforts
The study of this compound and its derivatives contributes to the broader field of chromone chemistry and has important implications for drug discovery. The chromone nucleus is a privileged scaffold in medicinal chemistry, and the exploration of its various substituted and fused analogues continues to yield compounds with interesting biological profiles. nih.gov The ongoing research into benzo[h]chromenes is likely to lead to the development of novel therapeutic agents for a range of diseases, underscoring the importance of this class of compounds in the quest for new medicines. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
